molecular formula C12H14ClN3S B13033660 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

Cat. No.: B13033660
M. Wt: 267.78 g/mol
InChI Key: SLMVHVSFFYJEME-UHFFFAOYSA-N
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Description

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that features a unique fusion of benzene, thiophene, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like chlorine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amine derivatives .

Scientific Research Applications

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and dimethyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14ClN3S

Molecular Weight

267.78 g/mol

IUPAC Name

4-chloro-8,8-dimethyl-7,9-dihydro-6H-[1]benzothiolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C12H14ClN3S/c1-12(2)4-3-7-6(5-12)8-9(17-7)10(13)16-11(14)15-8/h3-5H2,1-2H3,(H2,14,15,16)

InChI Key

SLMVHVSFFYJEME-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C3=C(S2)C(=NC(=N3)N)Cl)C

Origin of Product

United States

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